molecular formula C8H17NO2 B1289761 3-Morpholin-4-ylbutan-1-ol CAS No. 35806-22-5

3-Morpholin-4-ylbutan-1-ol

Cat. No.: B1289761
CAS No.: 35806-22-5
M. Wt: 159.23 g/mol
InChI Key: SKNVZWRSIWZAAB-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylbutan-1-ol is a substituted butanol derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the third carbon of the butanol backbone, with a hydroxyl group at the terminal (first) carbon. The synthesis of morpholine-containing alcohols typically involves nucleophilic substitution reactions, as demonstrated in the preparation of structurally related compounds like 1-(4-hydroxybutyl)morpholine (Example 3, ). Here, morpholine reacts with 4-chlorobutanol in the presence of sodium iodide and dioxane, yielding the product at 35% efficiency under the specified conditions .

Properties

IUPAC Name

3-morpholin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2-5-10)9-3-6-11-7-4-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNVZWRSIWZAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602102
Record name 3-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35806-22-5
Record name 3-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35806-22-5
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylbutan-1-ol typically involves the reaction of morpholine with butanal in the presence of a reducing agent. One common method is the reductive amination of butanal with morpholine using sodium borohydride as the reducing agent. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-ylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-Morpholin-4-ylbutan-1-ol serves as a crucial scaffold in the development of bioactive compounds. Morpholine derivatives are known for their diverse biological effects, including:

  • Analgesic Properties : Morpholine-containing compounds have been investigated for their potential as pain relievers.
  • Anticancer Activity : Studies have shown that certain morpholine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against gastric cancer cells .

Table 1: Biological Activities of Morpholine Derivatives

Activity TypeExample CompoundsIC50 (μM)
AnalgesicFedrilateNot specified
Anticancer4-(Morpholin-4-yl)butan-2-ol1.2
AntimicrobialVarious morpholine derivativesVaries
Anti-inflammatorySpecific morpholine derivativesVaries

Biocatalysis

Recent advancements have highlighted the use of this compound in enzyme-catalyzed reactions. A notable study utilized lipase B from Candida antarctica immobilized on magnetic nanoparticles for the kinetic resolution of racemic 4-(morpholin-4-yl)butan-2-ol. This method showcased enhanced reaction rates and yield improvements when using a U-shaped microreactor design .

Case Study: Kinetic Resolution Using CaLB-MNP

In a continuous flow setup, the reaction conditions were optimized to achieve higher enantiomeric excess (ee) and conversion rates. The results indicated that the immobilization strategy significantly improved enzyme stability and activity.

Materials Science

This compound is also explored in the field of materials science, particularly in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices can improve solubility and reactivity, making it suitable for various applications including:

  • Drug Delivery Systems : The compound's ability to form stable complexes with drugs can enhance bioavailability and therapeutic efficacy.

Table 2: Applications in Materials Science

Application TypeDescription
Drug DeliveryEnhances solubility and bioavailability
Polymer SynthesisImproves mechanical properties
Biodegradable MaterialsPotential for environmentally friendly options

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylbutan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. For example, in the treatment of inflammatory diseases, it may inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

The following analysis highlights key distinctions between 3-Morpholin-4-ylbutan-1-ol and structurally or functionally analogous compounds.

Structural and Functional Differences
Compound Substituent Position Functional Groups Reactivity Profile
This compound C3 (morpholine), C1 (-OH) Hydroxyl, tertiary amine Potential for hydrogen bonding, coordination chemistry
1-(4-Hydroxybutyl)morpholine C1 (morpholine), C4 (-OH) Hydroxyl, tertiary amine Altered steric effects due to terminal hydroxyl
2-Morpholin-4-ylethan-1-ol C2 (morpholine), C1 (-OH) Hydroxyl, tertiary amine Higher polarity, shorter carbon chain

Key Observations :

  • Positional Isomerism: The placement of the morpholine group on the butanol backbone significantly influences physicochemical properties. For instance, this compound’s hydroxyl group at C1 may enhance solubility in polar solvents compared to analogs with internal hydroxyl groups.
  • Synthetic Challenges : The discontinued status of this compound contrasts with the continued use of its precursor, 4-chlorobutan-1-ol, suggesting that downstream functionalization (e.g., morpholine incorporation) introduces scalability or stability issues.

Biological Activity

3-Morpholin-4-ylbutan-1-ol, with the chemical formula C8_8H17_{17}NO2_2, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The structural characteristics of this compound include a morpholine ring, which is known for its ability to enhance the pharmacological properties of compounds. The presence of the hydroxyl group contributes to its solubility and reactivity, making it a candidate for various biological applications.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, thus preventing oxidative stress and related diseases.

DPPH Radical Scavenging Activity : The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds similar to this compound showed varying degrees of effectiveness in scavenging DPPH radicals. For instance, certain derivatives demonstrated antioxidant activity significantly higher than that of ascorbic acid, a well-known antioxidant .

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compoundTBDTBD
Ascorbic Acid58.2-

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been tested against different cancer cell lines, including glioblastoma and breast cancer cells.

MTT Assay Results : The MTT assay results indicated that this compound and its derivatives exhibited cytotoxic effects on cancer cell lines. Notably, it was found to be more effective against glioblastoma U-87 cells compared to MDA-MB-231 triple-negative breast cancer cells .

Cell LineIC50 (µM)Notes
U-87 (Glioblastoma)TBDHigher sensitivity observed
MDA-MB-231TBDLower sensitivity

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly its effectiveness against various bacterial strains.

Case Study Findings : A study on similar morpholine derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications in the morpholine structure can enhance antimicrobial efficacy .

The biological activities of this compound can be attributed to its ability to interact with cellular pathways:

  • Antioxidant Mechanism : The hydroxyl group in the structure allows for hydrogen donation to free radicals, effectively neutralizing them.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/AKT .
  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways within microbial cells.

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